molecular formula C22H20BrN3O4 B7563773 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide

Número de catálogo B7563773
Peso molecular: 470.3 g/mol
Clave InChI: RJXDBTORIQLJRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor type A (ETA). Endothelin is a potent vasoconstrictor peptide that plays a crucial role in the regulation of vascular tone and blood pressure. The ETA receptor is predominantly expressed in vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. BQ-123 is a promising therapeutic agent for several cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension.

Mecanismo De Acción

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide selectively blocks the ETA receptor, which is predominantly expressed in vascular smooth muscle cells. The ETA receptor activation leads to vasoconstriction, cell proliferation, and fibrosis. By inhibiting the ETA receptor, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide reduces vascular tone and remodeling, improves cardiac function, and decreases blood pressure. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide also has anti-inflammatory properties and inhibits the production of reactive oxygen species, which contribute to endothelial dysfunction and vascular damage.
Biochemical and physiological effects:
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has several biochemical and physiological effects that make it a promising therapeutic agent for cardiovascular diseases. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide selectively blocks the ETA receptor and inhibits endothelin-induced vasoconstriction and cell proliferation. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide also reduces oxidative stress and inflammation, which contribute to endothelial dysfunction and vascular damage. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide lowers blood pressure, improves cardiac function, and reduces vascular remodeling in animal models of hypertension and heart failure. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide also improves exercise capacity and hemodynamics in patients with pulmonary arterial hypertension.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide is a selective antagonist of the ETA receptor, which allows for the specific inhibition of endothelin-induced effects mediated by this receptor. Another advantage is that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide is water-soluble and can be easily dissolved in physiological buffers. One limitation is that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. Another limitation is that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has poor oral bioavailability, which limits its use in oral formulations.

Direcciones Futuras

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has several potential future directions for research and development. One direction is the development of more potent and selective ETA receptor antagonists with longer half-lives and better oral bioavailability. Another direction is the investigation of the role of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide in other cardiovascular diseases, such as atherosclerosis and ischemic heart disease. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide may also have potential applications in other fields, such as cancer and inflammation, where endothelin plays a role. Finally, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide may be used in combination with other drugs, such as ACE inhibitors and beta-blockers, to achieve synergistic effects in the treatment of cardiovascular diseases.

Métodos De Síntesis

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide is synthesized using solid-phase peptide synthesis (SPPS) methodology. The synthesis starts with the attachment of the first amino acid, which is protected by a temporary chemical group. The peptide chain is then elongated by sequentially adding protected amino acids until the desired sequence is achieved. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide is obtained as a white powder that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases. In vitro studies have shown that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide selectively blocks the ETA receptor and inhibits endothelin-induced vasoconstriction and cell proliferation. In vivo studies have demonstrated that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide lowers blood pressure, improves cardiac function, and reduces vascular remodeling in animal models of hypertension and heart failure. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has also been investigated for its potential use in pulmonary arterial hypertension, a disease characterized by increased pulmonary vascular resistance and right heart failure. Clinical trials have shown that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide improves exercise capacity and hemodynamics in patients with pulmonary arterial hypertension.

Propiedades

IUPAC Name

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O4/c1-3-29-19-8-6-16(10-20(19)30-4-2)25-21(27)13-26-12-14(11-24)22(28)17-9-15(23)5-7-18(17)26/h5-10,12H,3-4,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDBTORIQLJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.